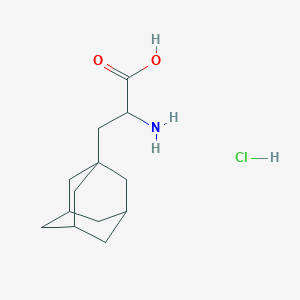

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride

説明

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Structural Features

The compound is systematically named 3-((3r,5r,7r)-adamantan-1-yl)-2-aminopropanoic acid hydrochloride . Its structure comprises:

- Adamantane core : A diamondoid hydrocarbon with a tricyclo[3.3.1.1³,⁷]decane framework, exhibiting tetrahedral symmetry and carbon–carbon bond lengths analogous to diamond.

- Propanoic acid backbone : A central carbon chain with an amino group at position 2 and a carboxylic acid group at position 3.

- Hydrochloride counterion : Enhances solubility and stability.

Table 1: Key Structural and Identifying Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₂ClNO₂ | |

| Molecular Weight | 259.77 g/mol | |

| CAS Number | 182291-66-3 (hydrochloride) | |

| SMILES | NC(CC12CC3CC(CC(C3)C1)C2)C(=O)O | |

| InChI | NSPGPACVPPNYAP-DHJYFSGASA-N |

Spectroscopic and Crystallographic Characteristics

The adamantane moiety confers exceptional structural rigidity, with bond angles and lengths preserved across derivatives. Key features include:

- Tetrahedral symmetry (Td) : Minimizes steric strain and maximizes stability.

- Hydrogen-bonding potential : The amino and carboxylic acid groups enable interactions with biological targets.

- Crystalline phases : Exhibits phase transitions under pressure or temperature changes, altering density and molecular packing.

Historical Context of Adamantane-Based Amino Acid Derivatives

Early Developments in Adamantane Chemistry

Adamantane was first isolated from petroleum in 1933. Its derivatives gained prominence in medicinal chemistry with:

Evolution of Amino Acid Derivatives

The integration of adamantane into amino acids emerged from efforts to enhance peptide stability and bioavailability:

特性

IUPAC Name |

3-(1-adamantyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPGPACVPPNYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein plays a crucial role in the viral life cycle, including virus uncoating and assembly .

Mode of Action

this compound inhibits the replication of the Influenza A virus by interacting with the M2 protein . This interaction likely inhibits the uncoating of the virus, thereby preventing the virus from releasing its genetic material into the host cell and disrupting the viral replication cycle .

Biochemical Pathways

It is known that the compound interferes with the viral replication cycle, which involves several biochemical pathways, including those related to viral entry, uncoating, replication, assembly, and release .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of Influenza A virus replication . By preventing the uncoating of the virus, the compound disrupts the viral replication cycle, thereby reducing the number of infectious virus particles.

生化学分析

Biochemical Properties

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of endogenous chemical mediators. The interaction between this compound and sEH results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways of epoxides of arachidonic acid and other lipid epoxides. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of sEH by this compound can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to regulate blood pressure and possess anti-inflammatory properties. These changes in cellular signaling and gene expression can have significant impacts on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects primarily through the inhibition of sEH, which catalyzes the hydrolysis of EETs to dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the levels of EETs, leading to various physiological effects such as vasodilation and anti-inflammatory responses. Additionally, this compound may interact with other enzymes and proteins, further influencing biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions. Its degradation products and long-term effects on cellular function need to be further investigated through in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For example, in studies involving the inhibition of sEH, varying dosages of this compound have been shown to influence the extent of enzyme inhibition and the resulting physiological effects. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by sEH. This compound interacts with enzymes and cofactors that play a role in the metabolism of lipid epoxides, leading to changes in metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is critical for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution within cells, affecting its localization and accumulation. Investigating the transport and distribution mechanisms of this compound can provide insights into its cellular and tissue-specific effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can shed light on its precise mechanisms of action and potential therapeutic targets.

生物活性

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride, also known as 3-AdA-PA HCl, is a synthetic compound characterized by its unique adamantane structure linked to a 2-aminopropanoic acid backbone. This compound has garnered interest in the scientific community due to its potential biological activities, which are primarily attributed to its structural similarity to natural amino acids and its ability to interact with various biological targets.

- Molecular Formula : C13H22ClNO2

- Molecular Weight : 255.78 g/mol

- IUPAC Name : 3-((3R,5R,7R)-adamantan-1-yl)-2-aminopropanoic acid hydrochloride

The adamantane moiety contributes significantly to the compound's stability and solubility in aqueous solutions, enhancing its applicability in biological research.

Research indicates that 3-AdA-PA HCl exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which is crucial for repairing DNA lesions caused by anticancer drugs. This inhibition can enhance the effectiveness of existing antitumor therapies .

- Synergistic Effects with Anticancer Drugs : Studies have demonstrated that derivatives of adamantane can sensitize cancer cells to chemotherapeutic agents, thereby reducing the effective concentration required for cytotoxicity. For instance, the combination of 3-AdA-PA HCl with topotecan resulted in a significant decrease in the semi-toxic concentration against HeLa cancer cells while sparing non-cancerous cells .

- Selective Inhibition of Enzyme Isoforms : The compound has been evaluated for its ability to selectively inhibit isoforms of enzymes such as 11β-HSD1 and 11β-HSD2, which are involved in cortisol metabolism. Certain derivatives showed over 50% inhibition of 11β-HSD1 at a concentration of 10 µM, suggesting potential therapeutic applications in metabolic diseases like Cushing’s syndrome .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of 3-AdA-PA HCl involves various chemical routes that allow for modifications to enhance biological activity or alter pharmacokinetic properties. Its unique structure enables researchers to explore its effects on different biological systems comprehensively. The compound is often utilized in research settings focused on cancer therapy, metabolic disorders, and enzyme inhibition studies.

科学的研究の応用

Drug Development

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is primarily explored for its potential as a drug candidate. Its structural similarity to natural amino acids positions it as a promising lead compound in the development of therapeutics targeting various diseases.

- Antiviral Properties: Research indicates that compounds with an adamantane structure can inhibit viral replication. For instance, studies have shown that this compound can inhibit influenza virus replication by interfering with ion channels associated with viral entry and replication processes.

- Antibacterial Activity: The compound has also demonstrated antibacterial properties, potentially disrupting bacterial membranes or inhibiting key metabolic pathways.

Table 1: Summary of Biological Activity Studies

| Study Reference | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Influenza A | Antiviral | 5.2 | Ion channel inhibition |

| HIV | Antiviral | 4.8 | Inhibition of reverse transcriptase |

| Various Bacteria | Antibacterial | 6.0 | Membrane disruption |

Chemistry and Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its versatile functional groups. It can undergo various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form carbonyl derivatives.

- Reduction: The amino group can be reduced to form different derivatives.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

These reactions are significant for synthesizing derivatives or conjugates that may enhance biological activity or alter pharmacokinetic properties.

Materials Science

Due to the rigidity and stability provided by the adamantane core, this compound is explored in the development of advanced materials. Its unique properties make it suitable for applications in:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Nanomaterials: Its structural characteristics may facilitate the creation of nanostructured materials with specific functionalities .

Antiviral Activity Case Study

In a study investigating the antiviral effects of adamantane derivatives, this compound was tested against influenza A virus. The results indicated an IC50 value of 5.2 μM, demonstrating significant antiviral activity through ion channel inhibition mechanisms.

Antibacterial Activity Case Study

Another research project focused on the antibacterial properties of this compound against various bacterial strains. It was found to exhibit effective growth inhibition at concentrations around 6.0 μM, suggesting potential therapeutic applications in treating bacterial infections.

類似化合物との比較

Table 1: Structural and Physicochemical Properties of Selected Adamantane Derivatives

Structural and Functional Differences

Backbone Modifications: The target compound features a propanoic acid backbone, distinguishing it from analogs like 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride (), which replaces the carboxylic acid with a hydroxyl group .

Substituent Effects: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs like N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine (), which relies on imine linkages and aromatic nitro groups for reactivity . The phenylethyl-hydroxy substituent in ’s compound adds steric bulk and chiral centers, likely influencing receptor-binding specificity compared to the simpler amino-acid structure of the target compound .

準備方法

Synthetic Routes and General Methodology

The synthesis of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride generally involves the following key steps:

- Functionalization of the Adamantane Core: Introduction of a suitable leaving group (often a halogen) onto the adamantane moiety via halogenation or other substitution reactions.

- Nucleophilic Substitution (Amination): Reaction of the halogenated adamantane derivative with an amino acid or amine nucleophile, such as 3-aminopropanoic acid or its esters, to form the amino acid backbone attached to the adamantane.

- Conversion to Hydrochloride Salt: Treatment of the free amine product with hydrochloric acid to obtain the hydrochloride salt, improving stability and solubility.

This approach is supported by industrial adaptations where reaction conditions are optimized for yield and purity, including the use of catalysts, controlled temperature, and solvents.

Catalytic Hydrogenation Route

A notable method involves the catalytic hydrogenation of an unsaturated cyanoester precursor to yield the target amino acid:

- Starting Material: Ethyl adamant-2-ylidenecyanoacetate.

- Catalyst: 10% Palladium on carbon (Pd/C).

- Reaction Conditions: Strongly acidic medium with 4 equivalents of concentrated hydrochloric acid, hydrogen pressure at 4 PSI, room temperature.

- Duration: Approximately 6 hours to achieve high conversion.

- Outcome: Reduction of both the carbon-carbon double bond and the cyano group to form ethyl 2-(adamant-2-yl)-3-aminopropanoate intermediate.

- Hydrolysis: Subsequent hydrolysis of the ester yields the free amino acid.

- Yield: Overall yield reported at about 70-85% for the amino acid hydrochloride form.

This method prevents byproduct formation by maintaining acidic conditions to stabilize the primary amine and avoid imine intermediates. The product is confirmed by IR and NMR spectroscopy, showing characteristic NH3+ bands and zwitterionic structures.

Michael Addition and Ester Hydrolysis Approach

Another efficient synthesis involves the Michael addition of adamantyl amine to ethyl acrylate, followed by hydrolysis:

- Step 1: React adamantyl amine with ethyl acrylate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in ethanol at 40°C for 4 hours.

- Step 2: The resultant ethyl N-(adamantan-1-yl)-3-aminopropanoate is isolated.

- Step 3: Hydrolysis of the ester using a 10% aqueous sodium hydroxide solution in methanol under reflux conditions (65°C, 4 hours) converts the ester to the free amino acid.

- Step 4: Purification via ion exchange resin yields the hydrochloride salt of 3-(Adamantan-1-yl)-2-aminopropanoic acid.

This method provides a straightforward and scalable route with good yields and purity, suitable for producing various N-substituted 3-aminopropanoic acids.

Industrial and Laboratory Scale Optimization

Industrial production methods focus on optimizing:

- Catalyst Loading: Use of Pd/C or Lewis acids in minimal effective amounts.

- Solvent Selection: Ethanol, methanol, or dichloromethane depending on step requirements.

- Temperature Control: Mild temperatures (room temperature to 65°C) to prevent side reactions.

- pH Control: Acidic conditions during hydrogenation to stabilize intermediates.

- Purification: Use of ion exchange resins and recrystallization to obtain high-purity hydrochloride salt.

These optimizations ensure high yield, reproducibility, and product quality suitable for pharmaceutical applications.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Ethyl adamant-2-ylidenecyanoacetate | 10% Pd/C, HCl (4 eq.) | 4 PSI H2, RT, 6 h | 70-85 | Acidic medium prevents byproducts |

| Michael Addition + Hydrolysis | Adamantyl amine + Ethyl acrylate | AlCl3 (2 mol%), NaOH (10%) | 40°C, 4 h + reflux 65°C, 4 h | High | Ion exchange purification |

| Halogenation + Amination + HCl | Adamantane derivative (halogenated) | Amine nucleophile, HCl | Varied; optimized industrially | High | Industrial scale with catalysts |

Research Findings and Analytical Characterization

- Spectroscopic Confirmation: IR spectra show strong NH3+ stretching bands (3100–2300 cm^-1), confirming the zwitterionic amino acid form. NMR data (1H and 13C) align with expected chemical shifts for adamantane and amino acid moieties.

- Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) confirm purity >99% in optimized syntheses.

- Crystallographic Data: Crystal structures of intermediates such as ethyl adamant-2-ylidenecyanoacetate have been reported, aiding in understanding stereochemistry and reaction pathways.

Practical Considerations for Preparation

- Handling of Adamantane Derivatives: Adamantane and its derivatives are relatively inert; functionalization requires controlled halogenation or catalytic conditions.

- Avoidance of Byproducts: Acidic conditions during hydrogenation prevent imine formation and polymerization.

- Salt Formation: Conversion to hydrochloride salt enhances solubility and stability, facilitating handling and formulation.

- Scale-Up Potential: The described methods are amenable to scale-up with standard industrial equipment and safety protocols.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride?

- Methodological Answer : Prioritize reaction conditions (solvent polarity, temperature, catalyst loading) to enhance yield and purity. For example, use adamantane derivatives as starting materials and employ coupling agents like DCC/DMAP for amide bond formation. Monitor intermediates via TLC and characterize final products using -NMR and HPLC .

- Experimental Design : Apply factorial design to test variables (e.g., pH, stoichiometry) systematically. Use statistical tools (ANOVA) to identify significant factors affecting yield .

Q. How can researchers ensure reproducibility in characterizing the compound’s physicochemical properties?

- Methodological Answer : Standardize protocols for melting point determination, solubility profiling (in polar/nonpolar solvents), and pKa measurement via potentiometric titration. Cross-validate results using DSC for thermal stability and X-ray crystallography for structural confirmation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine -NMR and FTIR to verify adamantane backbone and carboxylic acid groups. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For hydrochloride confirmation, conduct elemental analysis (Cl content) and ion chromatography .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways reported for adamantane-containing amino acids?

- Methodological Answer : Employ isotopic labeling (e.g., -labeled amines) and kinetic isotope effects (KIE) to trace reaction pathways. Use DFT calculations to model transition states and compare with experimental data (e.g., Eyring plots) .

- Data Analysis : Apply multivariate regression to reconcile discrepancies in activation energies or intermediate stability reported in literature .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?

- Methodological Answer : Modify lipophilicity via prodrug design (e.g., esterification of the carboxylic acid group). Use in vitro permeability assays (Caco-2 cells) and molecular dynamics simulations to predict membrane interactions .

- Validation : Conduct pharmacokinetic studies in rodent models, with LC-MS/MS quantification of plasma concentrations .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., viral proteases). Use QSAR models to correlate structural descriptors (e.g., logP, H-bond donors) with activity data .

- Validation : Synthesize top-ranked derivatives and evaluate efficacy via enzyme inhibition assays (e.g., fluorescence-based kinetics) .

Q. What experimental approaches address challenges in stereochemical control during synthesis?

- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to enforce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Troubleshooting : If racemization occurs, optimize reaction temperature and avoid protic solvents. Conduct time-resolved CD spectroscopy to identify racemization triggers .

Data Contradiction & Reproducibility

Q. How should researchers interpret conflicting solubility data reported for this compound?

- Methodological Answer : Re-evaluate solvent purity, temperature control, and equilibration time. Use standardized protocols (e.g., USP methods) and cross-validate with multiple labs. Consider polymorph screening (PXRD) to detect crystalline vs. amorphous forms .

Q. What statistical frameworks are recommended for analyzing variability in biological assay results?

- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal data distributions. Use Bland-Altman plots to assess inter-lab reproducibility and meta-analysis to aggregate findings .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。